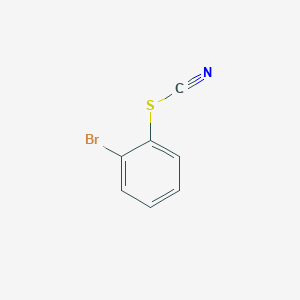

2-Bromophenylthiocyanate

Descripción

This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-bromophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLCJPXYKGCEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

4-Bromo-2-chlorophenyl Isothiocyanate (CAS 98041-69-1)

- Structure : Bromine at the para position, chlorine at the ortho position, and an isothiocyanate (-N=C=S) group.

- Key Data: Purity: 100% concentration (as per safety data sheets) . Hazards: No specific hazards reported, though standard precautions for isothiocyanates (e.g., irritant properties) apply.

- The isothiocyanate group differs from thiocyanate in bonding (N vs. S connectivity), altering its stability and interaction with nucleophiles .

[2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate (CAS 65679-14-3)

- Structure : A ketone group (-CO-) adjacent to the thiocyanate moiety on a 4-bromophenyl backbone.

- Key Data :

- Comparison : The ketone group introduces polarity, improving solubility in polar solvents (e.g., acetone or DMSO) compared to 2-bromophenylthiocyanate. The para-bromine position reduces steric hindrance, facilitating reactions at the thiocyanate site .

2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate (C₉H₆BrNO₂S)

- Structure : Hydroxyl (-OH) and bromine substituents on the phenyl ring, with a ketone-thiocyanate side chain.

- Key Data: Source: Listed in the Handbook of Hydroxyacetophenones for synthesis and physical properties .

- Comparison: The hydroxyl group enables hydrogen bonding, increasing melting points and thermal stability relative to non-hydroxylated analogs like 2-bromophenylthiocyanate.

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Substituents | Functional Groups | Purity/Concentration | Notable Properties |

|---|---|---|---|---|---|

| 2-Bromophenylthiocyanate | N/A | Br (ortho) | -SCN | N/A | Hypothesized high electrophilicity |

| 4-Bromo-2-chlorophenyl Isothiocyanate | 98041-69-1 | Br (para), Cl (ortho) | -N=C=S | 100% | Enhanced reactivity due to Cl |

| [2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate | 65679-14-3 | Br (para), -CO- | -SCN | 96–98% | High polarity, commercial availability |

| 2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate | N/A | Br (meta), -OH (ortho), -CO- | -SCN | N/A | Chelation capability, thermal stability |

Notes and Limitations

Data Gaps : Direct experimental data on 2-bromophenylthiocyanate (e.g., melting point, NMR spectra) are absent in the provided evidence; inferences rely on structural analogs.

Commercial Availability : [2-(4-Bromophenyl)-2-oxoethyl] thiocyanate is widely supplied (96–98% purity), whereas 2-bromophenylthiocyanate’s availability remains unclear .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.